deaminohydroxyblasticidin S
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Overview
Description
Deaminohydroxyblasticidin S is a blasticidin. It is a conjugate base of a deaminohydroxyblasticidin S(1+).
Scientific Research Applications
Metabolic Pathway and Inhibitory Activity
Deaminohydroxyblasticidin S is involved in a novel metabolic pathway identified in Aspergillus flavus. This compound emerges as a metabolite in the process where Blasticidin S is converted to N-acetyldeaminohydroxyblasticidin S. The conversion involves either deaminohydroxyblasticidin S or N-acetylblasticidin S as intermediates. Notably, while Blasticidin S and its N-acetyl variant exhibit growth-inhibitory effects on Aspergillus niger, deaminohydroxyblasticidin S does not inhibit its growth. However, deaminohydroxyblasticidin S retains the ability to inhibit aflatoxin production, indicating its potential role in controlling toxic metabolite production in fungal species (Yoshinari et al., 2013).
Bioengineering Applications
The study of deaminohydroxyblasticidin S is significant in bioengineering contexts, particularly in the manipulation of bacterial strains for various applications. For instance, in an attempt to understand the biosynthesis of Blasticidin S and circumvent DNA uptake barriers in Streptomyces griseochromogenes, the blasticidin S biosynthetic gene cluster was introduced into Streptomyces lividans. This genetic modification led to the production of deaminohydroxyblasticidin S instead of Blasticidin S. The enzyme responsible for this conversion, blasticidin S deaminase, was identified and characterized, highlighting the potential of deaminohydroxyblasticidin S in genetic engineering and biotechnological applications (Li et al., 2013).
Enzymatic and Structural Studies
Deaminohydroxyblasticidin S is also relevant in the context of enzymatic and structural studies. The crystal structure of yeast cytosine deaminase, an enzyme involved in anticancer gene therapy, has been resolved. This enzyme, which catalyzes the deamination of prodrugs to form active anticancer agents, shares structural homology with enzymes involved in the metabolism of nucleoside antibiotics like deaminohydroxyblasticidin S. Understanding the structural and functional aspects of such enzymes can provide insights into their roles in drug activation and resistance mechanisms, which are critical in the development of therapeutic strategies (Ko et al., 2003).
properties
Product Name |
deaminohydroxyblasticidin S |
---|---|
Molecular Formula |
C17H25N7O6 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S,3S,6R)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(2,4-dioxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C17H25N7O6/c1-23(16(19)20)6-4-9(18)8-12(26)21-10-2-3-13(30-14(10)15(27)28)24-7-5-11(25)22-17(24)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,19,20)(H,21,26)(H,27,28)(H,22,25,29)/t9?,10-,13+,14-/m0/s1 |
InChI Key |
REIIQZAQCCFGIJ-LBLJTAPMSA-N |
Isomeric SMILES |
CN(CCC(CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=O)NC2=O)N)C(=N)N |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=O)NC2=O)N)C(=N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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